molecular formula C26H21BrN2O4 B12506313 (2R)-3-(6-bromo-1H-indol-3-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid

(2R)-3-(6-bromo-1H-indol-3-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid

Cat. No.: B12506313
M. Wt: 505.4 g/mol
InChI Key: YJIHXRJOKTXCAM-XMMPIXPASA-N
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Description

(2R)-3-(6-bromo-1H-indol-3-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid is a complex organic compound that features a brominated indole moiety and a fluorenylmethoxycarbonyl (Fmoc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-(6-bromo-1H-indol-3-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Bromination of Indole: The indole ring is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the 6-position.

    Fmoc Protection: The amino group is protected using fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine (TEA).

    Coupling Reaction: The brominated indole derivative is then coupled with an appropriate amino acid derivative using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesizers and large-scale reactors to handle the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

(2R)-3-(6-bromo-1H-indol-3-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: Pd/C with hydrogen gas under atmospheric pressure.

    Substitution: NaN3 or KCN in polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of indole-3-carboxylic acid derivatives.

    Reduction: Formation of the corresponding indole derivative without the bromine atom.

    Substitution: Formation of azido or cyano derivatives of the indole compound.

Scientific Research Applications

(2R)-3-(6-bromo-1H-indol-3-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R)-3-(6-bromo-1H-indol-3-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid involves its interaction with specific molecular targets. The brominated indole moiety can interact with enzymes or receptors, potentially inhibiting their activity. The Fmoc group may also play a role in modulating the compound’s bioavailability and stability.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-3-(6-chloro-1H-indol-3-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid
  • (2R)-3-(6-fluoro-1H-indol-3-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid
  • (2R)-3-(6-iodo-1H-indol-3-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid

Uniqueness

The presence of the bromine atom in (2R)-3-(6-bromo-1H-indol-3-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid imparts unique reactivity and potential biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity can influence the compound’s interaction with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H21BrN2O4

Molecular Weight

505.4 g/mol

IUPAC Name

(2R)-3-(6-bromo-1H-indol-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C26H21BrN2O4/c27-16-9-10-17-15(13-28-23(17)12-16)11-24(25(30)31)29-26(32)33-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12-13,22,24,28H,11,14H2,(H,29,32)(H,30,31)/t24-/m1/s1

InChI Key

YJIHXRJOKTXCAM-XMMPIXPASA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CNC5=C4C=CC(=C5)Br)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=CC(=C5)Br)C(=O)O

Origin of Product

United States

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